2-Methyl-6-nitrobenzothiazole
Overview
Description
2-Methyl-6-nitrobenzothiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methyl group at the 2-position and a nitro group at the 6-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
2-Methyl-6-nitrobenzothiazole is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities Benzothiazole derivatives have been found to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of Action
It’s known that benzothiazole derivatives can inhibit enzymes like acetylcholinesterase . This inhibition can lead to an increase in the concentration of acetylcholine, a neurotransmitter, resulting in enhanced cholinergic neurotransmission .
Biochemical Pathways
For instance, they can affect the cholinergic system by inhibiting acetylcholinesterase .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Biochemical Analysis
Biochemical Properties
2-Methyl-6-nitrobenzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine . The interaction between this compound and AChE involves binding to the active site of the enzyme, leading to inhibition of its activity. This interaction is characterized by hydrogen bonding and π-π interactions, which stabilize the enzyme-inhibitor complex .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it has been observed to alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound’s inhibitory effect on acetylcholinesterase is due to its binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This binding interaction involves hydrogen bonds and π-π stacking interactions, which stabilize the inhibitor-enzyme complex . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with sustained inhibition of acetylcholinesterase activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as neuroprotection and anti-inflammatory activity . At high doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and pharmacokinetics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . This distribution pattern can affect the compound’s localization and activity within the cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . Its localization is mediated by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution can affect the compound’s interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitrobenzothiazole typically involves the nitration of 2-methylbenzothiazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
C7H7NS+HNO3→C7H6N2O2S+H2O
In this reaction, 2-methylbenzothiazole reacts with nitric acid to form this compound and water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitrobenzothiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: 2-Methyl-6-aminobenzothiazole.
Substitution: Various substituted benzothiazoles depending on the electrophile used.
Oxidation: 2-Carboxy-6-nitrobenzothiazole.
Scientific Research Applications
2-Methyl-6-nitrobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Methyl-6-nitrobenzothiazole can be compared with other similar compounds in the benzothiazole family:
2-Amino-6-nitrobenzothiazole: Similar structure but with an amino group instead of a methyl group. It has different reactivity and biological properties.
2-Methylbenzothiazole: Lacks the nitro group, resulting in different chemical and biological behavior.
6-Nitrobenzothiazole: Lacks the methyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-methyl-6-nitro-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-5-9-7-3-2-6(10(11)12)4-8(7)13-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKYKGFPQPPQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062721 | |
Record name | Benzothiazole, 2-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809355 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2941-63-1 | |
Record name | 2-Methyl-6-nitrobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2941-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazole, 2-methyl-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-6-nitrobenzothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=504572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazole, 2-methyl-6-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzothiazole, 2-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-6-nitrobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.025 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does silver(I) interact with 2-methyl-6-nitrobenzothiazole, and what are the consequences of this interaction?
A1: Silver(I) exhibits a unique interaction with this compound (mnbt) in the presence of deuterated methanol (CD3OD) and dimethyl sulfoxide (DMSO) [, ]. Firstly, silver(I) promotes hydrogen-deuterium exchange at the 2-methyl group of mnbt. Secondly, and more significantly, silver(I) facilitates nucleophilic attack by the methanol on the C2 position of mnbt. This attack leads to the cleavage of the carbon-sulfur (C-S) bond within the thiazole ring, effectively opening the ring structure. The reaction ultimately yields (2-amino-5-nitrobenzenethiolato-S)silver(I). This silver(I)-mediated ring-opening is notable as it occurs under non-basic conditions, highlighting the catalytic role of silver(I) in this transformation.
Q2: How does the reactivity of silver(I) with this compound compare to other metal ions?
A2: Research suggests that the electronic structure of silver(I) plays a crucial role in its ability to promote the ring-opening of this compound []. This reactivity is compared to analogous complexes of iron(II) and rhodium(I) with methanol. The findings indicate that the specific electronic configuration of silver(I) contributes to its distinct reactivity compared to these other metal ions. Further research into these comparative studies could unveil the mechanistic details and potential applications of such metal-specific transformations in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.